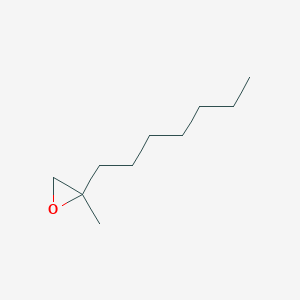

2-Heptyl-2-methyloxirane

Description

2-Heptyl-2-methyloxirane (CAS: 35270-98-5) is an epoxide compound characterized by a seven-carbon heptyl chain and a methyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.26 g/mol. The compound is synthesized via reactions involving intermediates such as 2-methylundec-2-en-4-one and iodomanganese complexes, as noted in synthetic pathways .

Properties

CAS No. |

35270-98-5 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-heptyl-2-methyloxirane |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11-10/h3-9H2,1-2H3 |

InChI Key |

NWUFFHCAVDQKNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-heptyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and alcohols can react with the epoxide under acidic or basic conditions.

Major Products Formed

Diols: Formed through oxidation.

Alcohols: Formed through reduction or ring-opening reactions.

Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

2-Heptyl-2-methyloxirane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Heptyl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

The following table compares 2-heptyl-2-methyloxirane with structurally analogous epoxides, emphasizing molecular features, hazards, and applications based on available evidence:

Key Observations:

Aromatic vs. Aliphatic Substituents: Phenyl or methoxyphenyl groups (e.g., in ) enhance stability but may introduce environmental or toxicity concerns compared to aliphatic derivatives.

Hazard Profiles: Nonylphenoxy and 2-ethylhexyl derivatives () exhibit significant irritancy and respiratory hazards, likely due to their bulky substituents disrupting biological membranes. Data gaps exist for this compound’s hazards, necessitating precautionary handling typical of epoxides (e.g., skin/eye protection).

Applications :

- Industrial Use : Branched alkyl derivatives (e.g., 2-ethylhexyl ) are favored in surfactant production.

- Pharmaceuticals : Methoxyphenyl-substituted oxiranes () are chiral intermediates in drug synthesis.

- This compound : Likely serves as a specialty intermediate in organic synthesis, though specific applications require further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.